6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid
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Overview
Description
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid is a chemical compound characterized by a cyclopentene ring substituted with a methoxyimino group and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the double bond in the cyclopentene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The methoxyimino group and the cyclopentene ring play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and lead to various effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoic acid: A carbocyclic fatty acid with a similar cyclopentene ring structure.
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanenitrile: A related compound with a nitrile group instead of a carboxylic acid.
Uniqueness
6-[5-(Methoxyimino)cyclopent-1-en-1-yl]hexanoic acid is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
52477-88-0 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-(5-methoxyiminocyclopenten-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H19NO3/c1-16-13-11-8-5-7-10(11)6-3-2-4-9-12(14)15/h7H,2-6,8-9H2,1H3,(H,14,15) |
InChI Key |
IDCKWYCZEHOGIO-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CCC=C1CCCCCC(=O)O |
Origin of Product |
United States |
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